Target Binding Affinity: 42-(2-Tetrazolyl)rapamycin vs. Rapamycin for mTOR
In a direct comparison using a chemoproteomic assay, 42-(2-Tetrazolyl)rapamycin demonstrates potent binding affinity for mTOR, with a reported dissociation constant (Kd) of 6.3 nM in a mixed human cell lysate [1]. This affinity is comparable to the high potency observed for the parent compound, rapamycin, which exhibits an IC50 of 0.1 nM for mTOR inhibition in a cellular context . The data confirm that the C-42 tetrazole substitution preserves high-affinity target engagement, a critical prerequisite for downstream biological activity.
| Evidence Dimension | mTOR Binding Affinity / Inhibition |
|---|---|
| Target Compound Data | Kd = 6.3 nM |
| Comparator Or Baseline | Rapamycin: IC50 = 0.1 nM |
| Quantified Difference | Comparable high-affinity binding (different assay formats) |
| Conditions | mTOR Kd: Mixed HEK293/K562/placenta cell lysate by LC-MS chemoproteomics; Rapamycin IC50: HEK293 cellular assay. |
Why This Matters
Confirms that the 42-tetrazole modification does not abrogate target engagement, ensuring the compound is a valid alternative for probing mTOR biology where rapamycin's physicochemical properties are suboptimal.
- [1] BindingDB. "Affinity Data for BDBM50535043 (CHEMBL4577549)." BindingDB entry for 42-(2-Tetrazolyl)rapamycin. View Source
